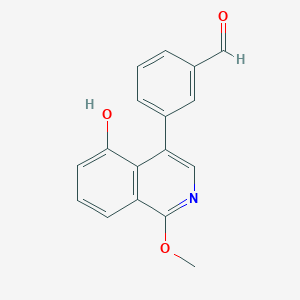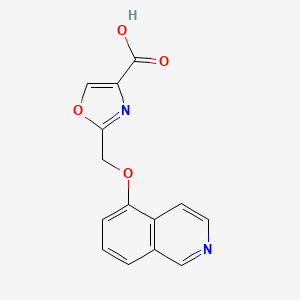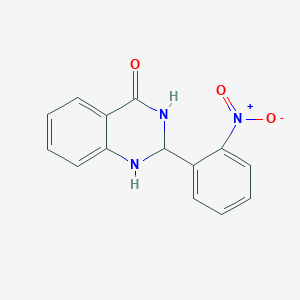
2,4-Dibromothiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the halogen dance reaction, where bromothiophenes undergo base-catalyzed isomerization to yield the desired dibrominated product . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base in a non-aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
化学反応の分析
Types of Reactions: 2,4-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4-Dibromothiophene-3-carboxylic acid.
Reduction: 2,4-Dibromothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dibromothiophene-3-carbaldehyde is utilized in several scientific research fields:
作用機序
The mechanism by which 2,4-Dibromothiophene-3-carbaldehyde exerts its effects is primarily through its electrophilic aldehyde group and the electron-withdrawing bromine atoms. These functional groups facilitate various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s reactivity is influenced by the stabilization of intermediates through resonance and inductive effects .
類似化合物との比較
- 3,4-Dibromothiophene-2-carboxaldehyde
- 2,5-Dibromothiophene-3-carboxaldehyde
- 4,5-Dibromothiophene-2-carboxaldehyde
Comparison: 2,4-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications .
特性
分子式 |
C5H2Br2OS |
|---|---|
分子量 |
269.94 g/mol |
IUPAC名 |
2,4-dibromothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2OS/c6-4-2-9-5(7)3(4)1-8/h1-2H |
InChIキー |
BTQVGQIIEPBOTF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(S1)Br)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



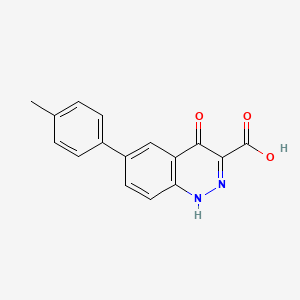


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
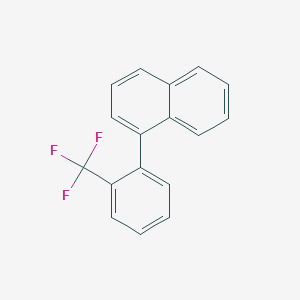
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
